molecular formula C17H18ClNO4S B11414399 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11414399
M. Wt: 367.8 g/mol
InChI Key: QVJOBJZBRFVVPM-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound It features a benzamide core substituted with a 4-chloro group, a tetrahydrothiophene dioxide moiety, and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Tetrahydrothiophene Dioxide Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the 5-Methylfuran-2-ylmethyl Group: This can be done via a nucleophilic substitution reaction where the furan derivative is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene moiety can undergo further oxidation, potentially leading to sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to undergo various chemical reactions makes it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials. Its functional groups allow for the creation of polymers or other materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the tetrahydrothiophene dioxide moiety, along with the 5-methylfuran-2-ylmethyl group, provides distinct chemical properties that can be leveraged in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C17H18ClNO4S/c1-12-2-7-16(23-12)10-19(15-8-9-24(21,22)11-15)17(20)13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3

InChI Key

QVJOBJZBRFVVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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